2-(2-Methoxy-5-nitrophenyl)acetic acid
Overview
Description
“2-(2-Methoxy-5-nitrophenyl)acetic acid” is a laboratory chemical . Its IUPAC name is (2-methoxy-5-nitrophenyl)acetic acid . It has a molecular weight of 211.17 and its Inchi Code is 1S/C9H9NO5/c1-15-8-3-2-7 (10 (13)14)4-6 (8)5-9 (11)12/h2-4H,5H2,1H3, (H,11,12) .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxy-5-nitrophenyl)acetic acid” is represented by the linear formula C9H9NO5 . The compound’s Inchi Key is TZQZNDOEOCOJFS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is recommended for use as a laboratory chemical . It should be stored at room temperature .Scientific Research Applications
- “2-(2-Methoxy-5-nitrophenyl)acetic acid” is a chemical compound with the CAS Number: 51073-04-2 . It has a molecular weight of 211.17 .
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Indole Derivatives : While not directly related to “2-(2-Methoxy-5-nitrophenyl)acetic acid”, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been used in the development of clinical candidates for treating conditions such as depression, anxiety, schizophrenia, and addictions .
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2-Nitrophenylacetic Acid : This compound, which is structurally similar to “2-(2-Methoxy-5-nitrophenyl)acetic acid”, has been used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
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Indole Derivatives : While not directly related to “2-(2-Methoxy-5-nitrophenyl)acetic acid”, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been used in the development of clinical candidates for treating conditions such as depression, anxiety, schizophrenia, and addictions .
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2-Nitrophenylacetic Acid : This compound, which is structurally similar to “2-(2-Methoxy-5-nitrophenyl)acetic acid”, has been used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(2-methoxy-5-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQZNDOEOCOJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393254 | |
Record name | 2-(2-methoxy-5-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-nitrophenyl)acetic acid | |
CAS RN |
51073-04-2 | |
Record name | 2-(2-methoxy-5-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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